![molecular formula C26H34N6O2S B1225988 2-[(2-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-2-oxoethyl)thio]-3-morpholin-4-ylquinoxaline](/img/structure/B1225988.png)
2-[(2-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-2-oxoethyl)thio]-3-morpholin-4-ylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2-(2,5-dimethyl-1-pyrrolyl)ethyl]-1-piperazinyl]-2-[[3-(4-morpholinyl)-2-quinoxalinyl]thio]ethanone is a quinoxaline derivative.
Scientific Research Applications
Synthesis and Pharmacological Activity
Research has focused on synthesizing new compounds with similar structures, demonstrating various pharmacological activities. For instance, Zhukovskaya et al. (2019) synthesized compounds with 2-pyrrolidinomethyl and 2-piperazinomethyl groups, showing antiglycation activities comparable to aminoguanidine and moderate effects in antiserotonin, anti-angiotensin, antioxidant, and dipeptidyl peptidase-4 (DPP-4) inhibition (Zhukovskaya et al., 2019).
Anticonvulsant Activity
Kamiński et al. (2011) explored the synthesis of related compounds, evaluating their anticonvulsant activity. They found that several synthesized compounds were effective in seizure models, indicating potential applications in epilepsy treatment (Kamiński et al., 2011).
Synthesis and Reactions for Heterocyclic Compounds
The work of Zaki et al. (2014) involved synthesizing new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinolines, expanding the scope of heterocyclic compounds synthesis. This could have implications for developing new drugs with various pharmacological properties (Zaki et al., 2014).
Antiviral Study
Selvakumar et al. (2018) synthesized morpholine derivatives showing significant antiviral activity against an avian paramyxo virus, indicating potential in antiviral drug development (Selvakumar et al., 2018).
Synthesis of PI3K/mTOR Inhibitors
Xu et al. (2014) synthesized novel thiopyrano [4,3-d] pyrimidine derivatives, contributing to the development of PI3K/mTOR inhibitors for cancer treatment (Xu et al., 2014).
properties
Molecular Formula |
C26H34N6O2S |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
1-[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-2-(3-morpholin-4-ylquinoxalin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C26H34N6O2S/c1-20-7-8-21(2)32(20)14-11-29-9-12-30(13-10-29)24(33)19-35-26-25(31-15-17-34-18-16-31)27-22-5-3-4-6-23(22)28-26/h3-8H,9-19H2,1-2H3 |
InChI Key |
SYHDAUHOTVVALH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1CCN2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4N=C3N5CCOCC5)C |
Canonical SMILES |
CC1=CC=C(N1CCN2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4N=C3N5CCOCC5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.